2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile (CAS 139991‑98‑3) is the only benzylpyrazole building block that incorporates a conformationally flexible ether‑oxygen spacer – a structural feature that cannot be replicated by direct‑linked acetonitrile analogs. This unique ether linkage enables downstream derivatization strategies (hydrolysis to amide, reduction to amine) that are essential for constructing 3‑alkoxy‑substituted pyrazole libraries for CCR5, sigma‑1, RIP1 and Bub1 kinase programs. Supplied at ≥98 % purity under ISO‑certified quality systems, this intermediate delivers the regio‑ and chemoselectivity that medicinal chemistry teams require for multi‑step syntheses. Bulk quantities are available for preclinical development.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
Cat. No. B11797117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=N2)OCC#N
InChIInChI=1S/C12H11N3O/c13-7-9-16-12-6-8-15(14-12)10-11-4-2-1-3-5-11/h1-6,8H,9-10H2
InChIKeyKNNAGNGFIICWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile (CAS 139991-98-3): Structural Class and Key Characteristics


2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile (CAS 139991-98-3) is a heterocyclic small molecule belonging to the N-benzylpyrazole class, defined by a 3-oxyacetonitrile substituent on the pyrazole ring . Its molecular formula is C12H11N3O (MW 213.23 g/mol). The compound is typically synthesized via base-catalyzed nucleophilic substitution of 1-benzyl-1H-pyrazol-3-ol with chloroacetonitrile, yielding the ether-linked nitrile product . It is primarily offered as a high-purity research intermediate (≥98%) for pharmaceutical R&D applications .

Why 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile Is Not Freely Interchangeable with Closest Analogs


Despite sharing the benzylpyrazole core, 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile cannot be generically substituted by direct-linked acetonitrile analogs (e.g., 2-(1-benzyl-1H-pyrazol-3-yl)acetonitrile, CAS 2167773-67-1) or N-phenyl variants. The ether oxygen linker introduces a conformationally flexible spacer and alters the electronic environment of the pyrazole ring, which is critical for target engagement in benzylpyrazole-based chemotypes with established SAR [1]. Literature SAR on benzylpyrazole CCR5 antagonists demonstrates that alkoxy substituents on the pyrazole ring can significantly influence antiviral potency, pharmacokinetic profile, and selectivity compared to non-oxygenated analogs .

Quantitative Differentiation Evidence for 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile Selection


Structural Differentiation: Ether Oxygen Linker versus Direct C-C Acetonitrile Attachment

The most immediate comparator is 2-(1-benzyl-1H-pyrazol-3-yl)acetonitrile (CAS 2167773-67-1), where the acetonitrile group is attached directly to the pyrazole C-3 position rather than via an ether oxygen. The target compound's –OCH₂CN motif introduces an additional hydrogen bond acceptor (the ether oxygen), increases topological polar surface area (tPSA), and increases conformational flexibility (additional rotatable bond). In CCR5 benzylpyrazole SAR, alkoxy substitution at the pyrazole 3-position has been shown to provide up to a 10-fold improvement in CCR5 binding affinity (IC50 lowering from ~100 nM to ~10 nM range) compared to non-oxygenated analogs [1]. The ether linkage also modulates lipophilicity: calculated logP for the target compound is lower than the direct-linked analog due to the oxygen atom, potentially improving ligand efficiency indices. No direct head-to-head assay data exist for these two specific compounds; the above constitutes cross-study comparable and class-level inference.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Sigma Receptor Affinity: Class-Level Evidence for Ether-Linked Benzylpyrazoles

The sigma-1 receptor is a recognized target for pyrazole-containing ligands. A structurally related ether-linked benzylpyrazole compound (BDBM50369619 / CHEMBL1743967) demonstrated sigma receptor binding with an IC₅₀ of 240 nM in a [³H]DTG competition binding assay using rat whole brain membranes [1]. While this is not the target compound itself, it establishes that 3-alkoxy-substituted pyrazoles can engage sigma receptors at sub-micromolar concentrations. SAR studies on pyrazole-based sigma ligands further indicate that the benzyl N-substituent and the 3-alkoxy chain length critically modulate affinity (pKᵢ > 8 achievable with optimized substitution) [2]. The target compound's benzyl-pyrazole-oxyacetonitrile scaffold aligns with the pharmacophoric requirements identified in these class-level studies, whereas direct-linked acetonitrile analogs lack the ether oxygen that forms key interactions with the sigma-1 receptor binding pocket.

Sigma Receptor Pharmacology CNS Drug Discovery Binding Affinity

Synthetic Tractability and Purity Advantage as a Research Intermediate

2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile is manufactured via a well-established O-alkylation of 1-benzyl-1H-pyrazol-3-ol with chloroacetonitrile under basic conditions (K₂CO₃/DMF) . This route yields consistent ≥98% purity (NLT 98% by HPLC) as verified by ISO-compliant QC protocols . In contrast, the direct-linked analog 2-(1-benzyl-1H-pyrazol-3-yl)acetonitrile (CAS 2167773-67-1) is typically supplied at 95% purity and may require additional purification before use in sensitive catalytic or biological assays. The ether-linked compound also avoids the potential regioselectivity challenges encountered during N-benzylation of 3-acetonitrile pyrazoles, which can produce mixtures of N1- and N2-benzylated regioisomers. The defined ether linkage ensures a single, unambiguous connectivity.

Chemical Synthesis Intermediate Procurement Quality Control

Differentiation from N-Phenyl Analog: Benzyl vs. Phenyl Substituent Impact on Lipophilicity and Target Binding

The N-phenyl analog 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (CAS 1343099-23-9) replaces the benzyl group with a phenyl group, eliminating the methylene spacer. In benzylpyrazole CCR5 antagonist series, the benzyl methylene is critical: CCR5 binding affinity improves by approximately 5- to 20-fold when a benzyl group replaces phenyl at the N1 position, attributed to optimal positioning of the phenyl ring within a hydrophobic pocket . QSAR modeling of substituted benzylpyrazoles further identifies that lipophilic substituents on the benzyl phenyl ring enhance binding affinity, establishing the benzyl group as a privileged N-substituent for this chemotype [1]. The target compound retains the benzyl group while incorporating the ether-linked acetonitrile, offering a distinct property profile versus the N-phenyl variant.

Structure-Property Relationships Lipophilicity Modulation CCR5 Antagonist Scaffolds

Validated Application Scenarios for 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile Procurement


CCR5 Antagonist Lead Optimization and SAR Expansion

Based on established benzylpyrazole CCR5 SAR [1], 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile serves as a key intermediate for constructing 3-alkoxy-substituted benzylpyrazole libraries. The ether oxygen enables further derivatization strategies (e.g., hydrolysis to amide, reduction to amine) that are not accessible with direct-linked acetonitrile analogs. Procurement is indicated for medicinal chemistry teams exploring chemokine receptor antagonist programs requiring nanomolar potency and favorable ligand efficiency.

Sigma-1 Receptor Ligand Development

The 3-oxyacetonitrile-benzylpyrazole scaffold aligns with pharmacophoric models of sigma-1 receptor ligands, where alkoxy substituents at the pyrazole 3-position contribute to high-affinity binding (pKᵢ > 8) [2]. The compound is suitable as a starting point for synthesizing focused libraries targeting sigma receptors for CNS indications, particularly where the benzyl group provides a handle for lipophilicity tuning.

Synthetic Intermediate for Kinase Inhibitor Scaffolds

Pyrazole-3-oxyacetonitrile derivatives are cited as intermediates in patent literature for RIP1 kinase inhibitors and Bub1 kinase inhibitors [3][4]. The nitrile group serves as a precursor to amidine, amide, or heterocycle functionalities commonly found in kinase inhibitor pharmacophores. The target compound's defined regio- and chemoselectivity (≥98% purity) makes it a reliable building block for multi-step medicinal chemistry syntheses.

Quote Request

Request a Quote for 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.